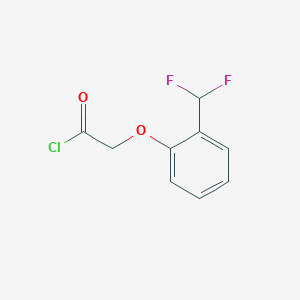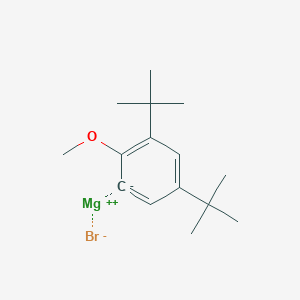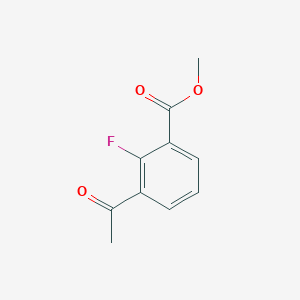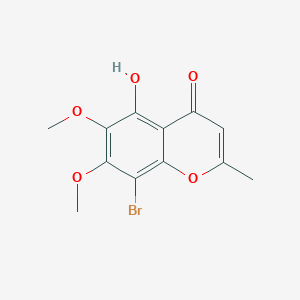
8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one is a synthetic compound belonging to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications. The presence of bromine, hydroxyl, and methoxy groups in its structure contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one typically involves multi-step organic reactions. One common method includes the bromination of 5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one using bromine or a bromine source under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
8-Bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of 5-oxo-6,7-dimethoxy-2-methyl-4H-chromen-4-one.
Reduction: Formation of 5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one.
Substitution: Formation of 8-substituted-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Studied for its anti-inflammatory, antioxidant, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For example, its hydroxyl and methoxy groups can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The bromine atom may also participate in halogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
5-Hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-5-hydroxy-6,7-dimethoxy-4H-chromen-4-one: Similar structure but without the methyl group at the 2-position.
Uniqueness
The presence of the bromine atom in 8-bromo-5-hydroxy-6,7-dimethoxy-2-methyl-4H-chromen-4-one enhances its reactivity towards nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis. Additionally, the combination of hydroxyl and methoxy groups contributes to its unique biological activities .
Propiedades
Fórmula molecular |
C12H11BrO5 |
|---|---|
Peso molecular |
315.12 g/mol |
Nombre IUPAC |
8-bromo-5-hydroxy-6,7-dimethoxy-2-methylchromen-4-one |
InChI |
InChI=1S/C12H11BrO5/c1-5-4-6(14)7-9(15)12(17-3)11(16-2)8(13)10(7)18-5/h4,15H,1-3H3 |
Clave InChI |
PPAFBIBPQDYPCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C2=C(C(=C(C(=C2O1)Br)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


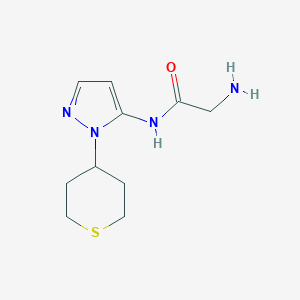
![[4,4,4-trifluoro-3-hydroxy-3-(trifluoromethyl)butyl] 2-methylprop-2-enoate](/img/structure/B14888929.png)


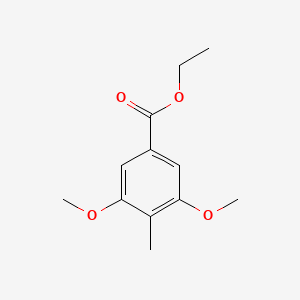
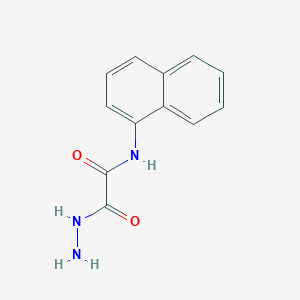

![2,3-Dimethoxy-6-[5-(2-methyl-thiazol-4-yl)-pyrimidin-4-yl]-phenol](/img/structure/B14888960.png)
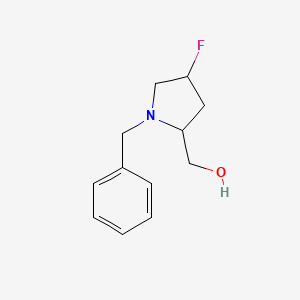
![2-(((3aS,4R,6S,6aR)-6-((5-amino-6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B14888974.png)

